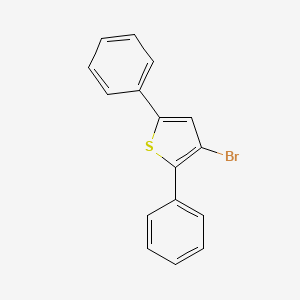
6-(2-Ethylcyclohexyloxy)hexanal
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(2-Ethylcyclohexyloxy)hexanal is an organic compound characterized by the presence of a hexanal group attached to a 2-ethylcyclohexyloxy moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2-Ethylcyclohexyloxy)hexanal typically involves the reaction of 2-ethylcyclohexanol with hexanal under specific conditions. One common method includes the use of a catalyst to facilitate the reaction. For instance, the reaction can be carried out in the presence of an acid catalyst, such as hydrochloric acid, at elevated temperatures to promote the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of advanced catalytic systems, such as molybdovanadophosphoric acid, can enhance the efficiency of the reaction and increase the overall yield of the compound .
Análisis De Reacciones Químicas
Types of Reactions
6-(2-Ethylcyclohexyloxy)hexanal can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hexanal group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Conditions for substitution reactions often involve the use of strong nucleophiles and appropriate solvents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield 6-(2-Ethylcyclohexyloxy)hexanoic acid, while reduction can produce 6-(2-Ethylcyclohexyloxy)hexanol .
Aplicaciones Científicas De Investigación
6-(2-Ethylcyclohexyloxy)hexanal has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: The compound’s unique structure makes it a valuable tool in studying biological processes and interactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor in drug synthesis.
Industry: It is utilized in the production of fragrances, flavors, and other specialty chemicals .
Mecanismo De Acción
The mechanism of action of 6-(2-Ethylcyclohexyloxy)hexanal involves its interaction with specific molecular targets and pathways. For instance, in biological systems, the compound can disrupt cell membrane synthesis and mitochondrial function, leading to cellular apoptosis. This is achieved through the induction of oxidative stress and the alteration of key metabolic pathways .
Comparación Con Compuestos Similares
Similar Compounds
Hexanal: A simpler aldehyde with similar reactivity but lacking the cyclohexyloxy group.
2-Ethylhexanal: Shares the ethyl group but differs in the overall structure.
Cyclohexanol: Contains the cyclohexane ring but lacks the aldehyde functionality .
Uniqueness
6-(2-Ethylcyclohexyloxy)hexanal is unique due to its combination of a cyclohexyloxy group and an aldehyde functionality, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in specialized applications where other similar compounds may not be suitable.
Propiedades
Fórmula molecular |
C14H26O2 |
|---|---|
Peso molecular |
226.35 g/mol |
Nombre IUPAC |
6-(2-ethylcyclohexyl)oxyhexanal |
InChI |
InChI=1S/C14H26O2/c1-2-13-9-5-6-10-14(13)16-12-8-4-3-7-11-15/h11,13-14H,2-10,12H2,1H3 |
Clave InChI |
XGDYFXCYLBUGOR-UHFFFAOYSA-N |
SMILES canónico |
CCC1CCCCC1OCCCCCC=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![1-Nitro-4-[(1S,4R)-4-butylcyclohexyl]benzene](/img/structure/B13051845.png)



![Methyl 2-(6-bromo-1-methyl-3-oxoimidazo[1,5-A]pyridin-2(3H)-YL)acetate](/img/structure/B13051886.png)

![7-(3-Chlorophenyl)-3-(4-chlorophenyl)thieno[3,2-D]pyrimidin-4(3H)-one](/img/structure/B13051891.png)


![2-(1-((Benzyloxy)carbonyl)piperidin-4-YL)-5-(tert-butoxycarbonyl)-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-C]pyridine-3-carboxylic acid](/img/structure/B13051925.png)
